1-Methyl-4-(trifluoromethyl)imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-4-(trifluoromethyl)imidazol-2-amine” is a compound that belongs to the class of organic compounds known as imidazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents . The IUPAC name of this compound is 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine .
Synthesis Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular weight of “1-Methyl-4-(trifluoromethyl)imidazol-2-amine” is 165.12 . The InChI code of this compound is 1S/C5H6F3N3/c1-11-2-3 (5 (6,7)8)10-4 (11)9/h2H,1H3, (H2,9,10) .Physical And Chemical Properties Analysis
“1-Methyl-4-(trifluoromethyl)imidazol-2-amine” is a white or colorless solid that is highly soluble in water and other polar solvents . It is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
1-Methyl-4-(trifluoromethyl)imidazol-2-amine derivatives have been evaluated for their potential as corrosion inhibitors. For instance, imidazoline, a related compound, demonstrated good corrosion inhibition efficiency on carbon steel in acid media. This efficiency is attributed to the presence of nitrogen atoms and the plane geometry of the heterocyclic ring, which promote coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Synthetic Chemistry Applications
In synthetic chemistry, 1-Methyl-4-(trifluoromethyl)imidazol-2-amine and its derivatives find applications in the synthesis of β-aminoenals through nucleophilic addition reactions (Quiñones, Glinkerman, Zhu, & Boger, 2017), and as a component in the preparation of shelf-stable diazotransfer reagents (Goddard-Borger & Stick, 2007).
Advanced Material Applications
The compound is also relevant in the development of advanced materials, such as in the study of UV-curable epoxide resins containing thermal accelerators where tertiary amines, including imidazoles, were investigated for their effects on physical properties relevant to opto-electronic applications (Chiang & Hsieh, 2008).
Catalysis
Further, it plays a role in catalysis, exemplified by its use in the reductive amination of carbonyl compounds using sodium borohydride in a Brønsted acidic ionic liquid (Reddy, Kanjilal, Sunitha, & Prasad, 2007), and as a component in the design of efficient, inexpensive, and shelf-stable diazotransfer reagents for the conversion of primary amines into azides and methylene substrates into diazo compounds (Goddard-Borger & Stick, 2007).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
1-Methyl-4-(trifluoromethyl)imidazol-2-amine is an imidazole derivative. Imidazole derivatives have been found to interact with a variety of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives have been found to inhibit c-14α demethylation of lanosterol in fungi by binding to one of the cytochrome p-450 enzymes . This leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .
Biochemical Pathways
The inhibition of c-14α demethylation of lanosterol by imidazole derivatives affects the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
The inhibition of c-14α demethylation of lanosterol by imidazole derivatives leads to the accumulation of c-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane . This could potentially disrupt the integrity of the fungal cell membrane, leading to cell death.
properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)imidazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-11-2-3(5(6,7)8)10-4(11)9/h2H,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMASVCQMKQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-amine | |
CAS RN |
2109509-60-4 |
Source
|
Record name | 1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.